molecular formula C19H16N6O3S2 B4765291 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B4765291
M. Wt: 440.5 g/mol
InChI Key: XGYLMRWAICENQS-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with a sulfanyl group. The pyrimidine moiety is introduced through a nucleophilic substitution reaction. The final step involves coupling the two functionalized intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. The pyrimidine ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid
  • 4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to its dual heterocyclic structure, which allows it to interact with multiple biological targets. This makes it more versatile compared to similar compounds that may only contain one type of heterocycle.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S2/c26-17(12-29-19-23-15-4-1-2-5-16(15)24-19)22-13-6-8-14(9-7-13)30(27,28)25-18-20-10-3-11-21-18/h1-11H,12H2,(H,22,26)(H,23,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLMRWAICENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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